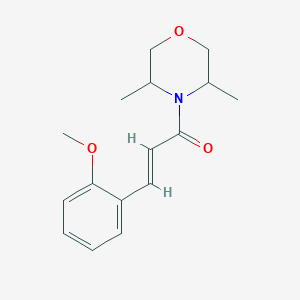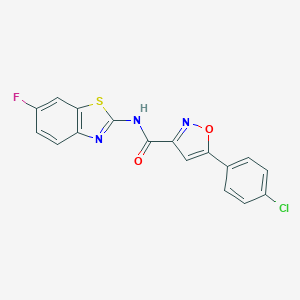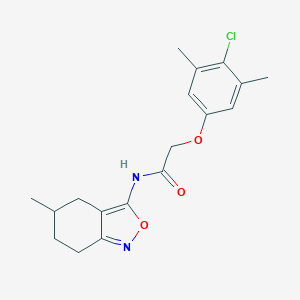![molecular formula C25H20N2O3S B253719 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253719.png)
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as MMPIP, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds called allosteric modulators, which can enhance or inhibit the activity of specific receptors in the body.
作用机制
The mechanism of action of 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves binding to a specific allosteric site on the mGluR7 receptor, which enhances the receptor's activity. This leads to increased inhibition of neurotransmitter release, which can have a modulating effect on neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the enhancement of cognitive function. It has also been shown to have potential anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its specificity for the mGluR7 receptor, which allows for targeted modulation of neuronal activity. However, one limitation is the potential for off-target effects, as allosteric modulators can also bind to other receptors in the body.
未来方向
There are several potential future directions for research on 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including further characterization of its mechanism of action, exploration of its potential therapeutic applications in neurological disorders, and development of more potent and selective allosteric modulators. Additionally, research could focus on the development of novel drug delivery systems for 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, such as nanoparticles or liposomes, to enhance its efficacy and minimize potential side effects.
In conclusion, 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a promising compound that has been studied extensively for its potential therapeutic applications in the field of neuroscience. Its specificity for the mGluR7 receptor and potential anti-inflammatory and neuroprotective effects make it an attractive target for further research and development.
合成方法
The synthesis of 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the condensation of 4-methyl-2-pyridinylamine with 4-methylthiophenol, followed by cyclization with 4-chlorophthalic anhydride and subsequent reduction with sodium borohydride. The final product is obtained through purification and crystallization.
科学研究应用
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to modulate the activity of the metabotropic glutamate receptor 7 (mGluR7), which is involved in regulating neurotransmitter release and synaptic plasticity. 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to enhance the activity of mGluR7, which may have implications for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
属性
产品名称 |
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
分子式 |
C25H20N2O3S |
分子量 |
428.5 g/mol |
IUPAC 名称 |
7-methyl-2-(4-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20N2O3S/c1-14-4-9-19-18(12-14)23(28)21-22(16-5-7-17(31-3)8-6-16)27(25(29)24(21)30-19)20-13-15(2)10-11-26-20/h4-13,22H,1-3H3 |
InChI 键 |
YBAMZFSBCZSUDA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)SC |
规范 SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide](/img/structure/B253637.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B253638.png)

![Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B253642.png)
![isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B253644.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B253648.png)
![7-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B253650.png)
![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)

![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)
